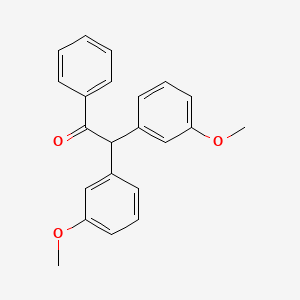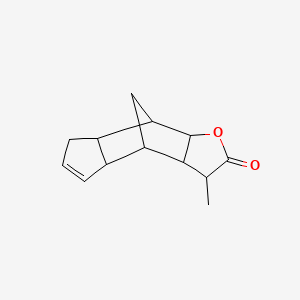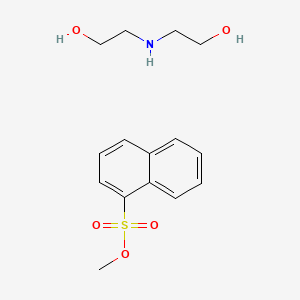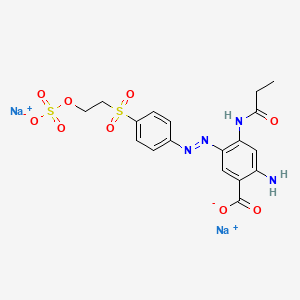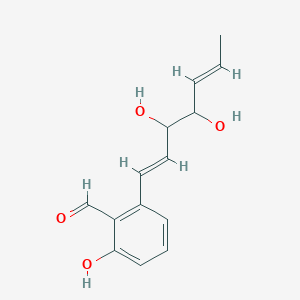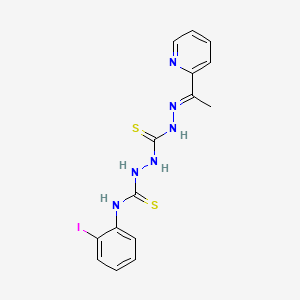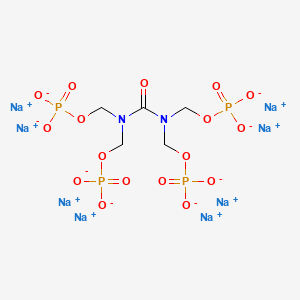
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is a chemical compound with the molecular formula C₅H₁₆N₂O₁₇P₄Na₈. This compound is known for its unique structure, which includes multiple phosphonooxy groups attached to a urea backbone. It is primarily used in various scientific and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt typically involves the reaction of urea with tetrakis(hydroxymethyl)phosphonium chloride in the presence of sodium hydroxide. The reaction proceeds through a series of steps, including the formation of intermediate compounds, which are then converted into the final product. The reaction conditions often include controlled temperature and pH to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high efficiency and yield. The final product is usually purified through crystallization or other separation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The phosphonooxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized urea derivatives.
Scientific Research Applications
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery and as a component of pharmaceutical formulations.
Industry: It is used in the production of specialized materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of urea, tetrakis((phosphonooxy)methyl)-, octasodium salt involves its interaction with specific molecular targets. The phosphonooxy groups play a crucial role in these interactions, facilitating binding to target molecules and influencing their activity. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(hydroxymethyl)phosphonium chloride: A precursor used in the synthesis of the compound.
N,N,N’,N’-Tetrakis((phosphonooxy)methyl)urea: A related compound with similar structural features.
Uniqueness
Urea, tetrakis((phosphonooxy)methyl)-, octasodium salt is unique due to its multiple phosphonooxy groups and the presence of sodium ions, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous, such as in catalysis and material science.
Properties
CAS No. |
70851-56-8 |
|---|---|
Molecular Formula |
C5H8N2Na8O17P4 |
Molecular Weight |
675.93 g/mol |
IUPAC Name |
octasodium;[bis(phosphonatooxymethyl)carbamoyl-(phosphonatooxymethyl)amino]methyl phosphate |
InChI |
InChI=1S/C5H16N2O17P4.8Na/c8-5(6(1-21-25(9,10)11)2-22-26(12,13)14)7(3-23-27(15,16)17)4-24-28(18,19)20;;;;;;;;/h1-4H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);;;;;;;;/q;8*+1/p-8 |
InChI Key |
HBJZGYRXANJPAR-UHFFFAOYSA-F |
Canonical SMILES |
C(N(COP(=O)([O-])[O-])C(=O)N(COP(=O)([O-])[O-])COP(=O)([O-])[O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


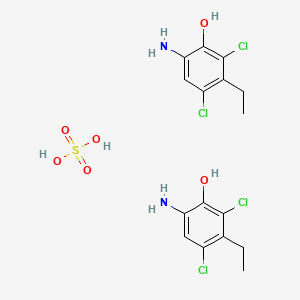
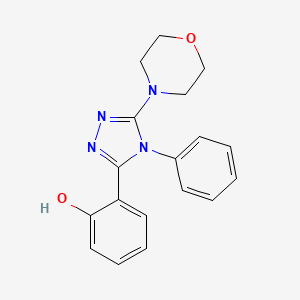


![17-[bis(prop-2-enyl)amino]-11-oxo-14-oxa-3,10-diazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2,4,6,8,12,15(20),16,18-nonaene-12-carbonitrile](/img/structure/B12705336.png)
